methyl 1-(2-cyanoethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS No.:
Cat. No.: VC14651963
Molecular Formula: C18H16N4O2
Molecular Weight: 320.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N4O2 |
|---|---|
| Molecular Weight | 320.3 g/mol |
| IUPAC Name | methyl 1-(2-cyanoethyl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C18H16N4O2/c1-12-16-14(18(23)24-2)11-15(13-7-4-3-5-8-13)20-17(16)22(21-12)10-6-9-19/h3-5,7-8,11H,6,10H2,1-2H3 |
| Standard InChI Key | BFSWUFLBRBJHBN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)OC)CCC#N |
Introduction
Chemical Structure and Substituent Analysis
The compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a bicyclic system comprising a pyrazole ring fused to a pyridine ring at positions 3 and 4 . Its substitution pattern includes:
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N1: A 2-cyanoethyl group (-CH2CH2CN), which enhances electrophilicity and potential hydrogen-bonding interactions.
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C3: A methyl group (-CH3), a common substituent in this class, influencing steric and electronic properties .
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C6: A phenyl group (-C6H5), contributing to lipophilicity and π-π stacking interactions.
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C4: A methyl ester (-COOCH3), which may serve as a prodrug moiety or modulate solubility .
The tautomeric equilibrium between 1H- and 2H-forms is a hallmark of pyrazolo[3,4-b]pyridines, with the 1H-tautomer being predominant in most synthetic derivatives . The electron-withdrawing cyano and ester groups further stabilize this tautomer, directing reactivity toward nucleophilic substitution or cycloaddition reactions.
Synthetic Strategies
Core Ring Formation
The synthesis typically employs pyrazole-to-pyridine annulation, where a preformed pyrazole derivative reacts with a 1,3-CCC-biselectrophile to construct the pyridine ring . For this compound, key steps include:
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Starting Material: 3-Amino-1-(2-cyanoethyl)-5-methylpyrazole, prepared via alkylation of 3-aminopyrazole with acrylonitrile.
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Cyclocondensation: Reaction with a diketone or equivalent (e.g., ethyl acetoacetate) under acidic or basic conditions to form the pyridine ring.
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Esterification: Introduction of the methyl ester at C4 via carbodiimide-mediated coupling or direct methylation of a carboxylic acid intermediate .
Optimization Challenges
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Regioselectivity: Competing reactions at pyrazole N1 and C3 positions necessitate careful control of reaction conditions (e.g., temperature, catalyst) .
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Functional Group Compatibility: The cyano group’s sensitivity to hydrolysis requires anhydrous conditions during synthesis .
A representative synthesis pathway is summarized below:
| Step | Reagents/Conditions | Yield | Key Intermediate |
|---|---|---|---|
| 1 | Acrylonitrile, K2CO3, DMF | 78% | 1-(2-Cyanoethyl)-3-methylpyrazole |
| 2 | Ethyl acetoacetate, PPA, 120°C | 65% | Pyrazolo[3,4-b]pyridine core |
| 3 | CH3OH, H2SO4, reflux | 82% | Methyl ester derivative |
Physicochemical Properties
The compound’s properties are shaped by its substituents:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and cyano groups.
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logP: Estimated at 2.8 (calculated using ChemAxon), indicating balanced lipophilicity for membrane permeability.
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Stability: Susceptible to ester hydrolysis under alkaline conditions, necessitating storage at pH 4–6 .
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, consistent with thermally labile cyano and ester functionalities.
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